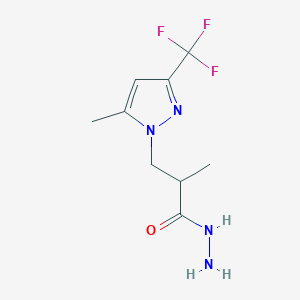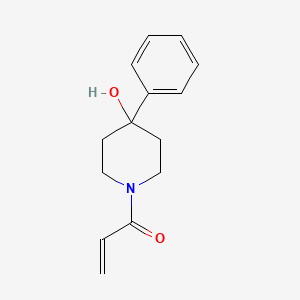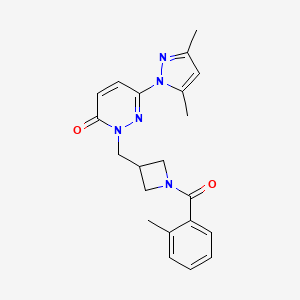
2-(Aminomethyl)-3,5-dimethylpyridin-4(1H)-one dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(Aminomethyl)-3,5-dimethylpyridin-4(1H)-one dihydrochloride, also known as DMXAA, is a small molecule that has been extensively studied for its potential therapeutic applications in cancer treatment. DMXAA was originally identified as a potent activator of the innate immune system, which led to its investigation as a potential anti-cancer agent.
Scientific Research Applications
Dehydrogenative Coupling in Gallium Hydride Complexes
A study conducted by Nogai and Schmidbaur (2004) on gallium hydride complexes of 3,5-dimethylpyridine demonstrated dehydrogenative Ga-Ga coupling and hydrogallation processes. The structural analysis revealed significant insights into the bonding characteristics and potential applications in synthesizing novel organometallic compounds with unique properties (Nogai & Schmidbaur, 2004).
Conformational Analyses of Dimethylphenoxyethylpropanol Derivatives
In a crystallographic study by Nitek et al. (2020), the structural details of 2-amino-N-(dimethylphenoxyethyl)propan-1-ol derivatives were elucidated. These structures, characterized by X-ray diffraction, offer insights into their potential applications in designing new materials with specific optical or electronic properties (Nitek et al., 2020).
Facile Synthesis of Dihydropyridyl Chromenes
Reddy, Sharma, and Krupadanam (2009) explored the synthesis of chromenes fused with dihydropyridyl groups. Their research contributes to the development of compounds with potential biological activities, highlighting the versatility of pyridine derivatives in medicinal chemistry (Reddy, Sharma, & Krupadanam, 2009).
Metalation and C-C Coupling with Dimethylzinc
Westerhausen et al. (2001) discussed the metalation of 2-(aminomethyl)pyridine and its subsequent reactions, leading to zinc-mediated carbon-carbon coupling. This work underscores the role of pyridine derivatives in facilitating complex organometallic reactions and their potential industrial applications (Westerhausen et al., 2001).
Non-Classical Supramolecular Interactions
The study by Haddad, AlDamen, and Willett (2006) on the structures of 2-amino-4,6-dimethylpyridinium tetrahalocuprate(II) salts highlighted the importance of non-classical supramolecular interactions. These findings are crucial for understanding the assembly of complex molecular architectures and their potential applications in materials science (Haddad, AlDamen, & Willett, 2006).
properties
IUPAC Name |
2-(aminomethyl)-3,5-dimethyl-1H-pyridin-4-one;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O.2ClH/c1-5-4-10-7(3-9)6(2)8(5)11;;/h4H,3,9H2,1-2H3,(H,10,11);2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYLNDQHVMLDHMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC(=C(C1=O)C)CN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Aminomethyl)-3,5-dimethylpyridin-4(1H)-one dihydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-((6-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone](/img/structure/B2887322.png)
![tert-Butyl ((2-azabicyclo[4.2.0]octan-1-yl)methyl)carbamate](/img/structure/B2887323.png)
![3-(3-Methylbenzyl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione](/img/structure/B2887324.png)


![2-Chloro-4-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B2887330.png)
![2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2887331.png)
![1-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(3,4-dimethylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2887332.png)



![7-((2-ethoxybenzyl)amino)-3-(2-fluorobenzyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2887341.png)
